molecular formula C14-H17-Cl-N-O4-P-S2 B016134 Dialifos CAS No. 10311-84-9

Dialifos

Cat. No.: B016134
CAS No.: 10311-84-9
M. Wt: 393.8 g/mol
InChI Key: MUMQYXACQUZOFP-UHFFFAOYSA-N
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Description

Dialifor is a white crystalline solid, also reported as a colorless oil, colorless. Used as an insecticide and acaricide (kills beetles, ticks, mites, etc.). (EPA, 1998)
Dialifor is a member of isoindoles.

Mechanism of Action

Target of Action

Dialifos, also known as an organophosphate insecticide, primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system. By inhibiting this enzyme, this compound disrupts normal nerve function, leading to the death of pests .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . Normally, acetylcholinesterase breaks down acetylcholine, ending the signal transmission between nerve cells. This accumulation leads to continuous, unregulated nerve signaling, which can cause paralysis and death in insects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the breakdown of acetylcholine by acetylcholinesterase. By inhibiting this enzyme, this compound disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves. The downstream effects include uncontrolled nerve signaling, paralysis, and eventually death in pests .

Result of Action

The molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synapses . On a cellular level, this results in continuous, unregulated nerve signaling. In insects, this overstimulation of the nervous system can lead to paralysis and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high volatility suggests that it could easily evaporate in hot conditions, potentially reducing its effectiveness . Additionally, this compound is highly toxic to honeybees and moderately toxic to birds and fish, indicating that its use could have significant environmental impacts . More research is needed to fully understand how environmental factors influence the action of this compound.

Properties

IUPAC Name

2-(2-chloro-1-diethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione
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InChI

InChI=1S/C14H17ClNO4PS2/c1-3-19-21(22,20-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
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InChI Key

MUMQYXACQUZOFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(=S)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C14H17ClNO4PS2
Record name DIALIFOR
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DSSTOX Substance ID

DTXSID0037522
Record name Dialifor
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Molecular Weight

393.8 g/mol
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Physical Description

Dialifor is a white crystalline solid, also reported as a colorless oil, colorless. Used as an insecticide and acaricide (kills beetles, ticks, mites, etc.). (EPA, 1998), White solid; May also be liquid; [HSDB] Colorless solid; [MSDSonline] Pure: White solid; Isolated technical: Brown solid; Commercial technical: Brown liquid; [INCHEM JMPR]
Record name DIALIFOR
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Solubility

Sol in aromatic hydrocarbons, ethers, esters, ketones, Very soluble in cyclohexanone; slightly soluble in aliphatic hydrocarbons, alcohols, In acetone 760, isophorone 400, chloroform 620, xylene 570, diethyl ether 500, ethanol <10, hexane <10 (all in g/kg at 20 °C), Soluble in common organic solvents, In water, 0.18 mg/L at 25 °C
Record name DIALIFOR
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Vapor Pressure

0.001 mmHg at 95 °F (EPA, 1998), 0.00000006 [mmHg], Vapor pressure = 133 mPa (35 °C), 6.2X10-8 mm Hg at 25 °C
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Mechanism of Action

OPs /including dialifor/ exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems... .. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects in submitted guideline studies. Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking...
Record name DIALIFOR
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Color/Form

White crystalline solid; also reported as oil, COLORLESS

CAS No.

10311-84-9
Record name DIALIFOR
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Melting Point

153 to 156 °F solid; 144 to 147 °F recrystallized from toluene and hexane (EPA, 1998), 67-69 °C /solid/; 62-64 °C when recrystallized from toluene and hexane, MP: 167-169 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Dialifos?

A: this compound is an organophosphate insecticide that exerts its effect by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] While the provided research doesn't delve into the specific interaction details, organophosphates typically bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to acetylcholine accumulation in the synapse, causing overstimulation of the nervous system and ultimately resulting in various symptoms like paralysis and death in target organisms.

Q2: How is this compound detected and quantified in various matrices?

A2: Several analytical methods have been explored for this compound detection and quantification.

  • Electroanalytical techniques: Differential pulse polarography [, ] and adsorptive stripping voltammetry using a mercury film ultramicroelectrode [] have been successfully employed. These methods offer high sensitivity, reaching detection limits in the nanomolar range [, ].
  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive method has been validated for quantifying this compound in blood samples, demonstrating its utility in clinical and forensic toxicology. []

Q3: What are the environmental concerns associated with this compound use?

A: While the provided research doesn't offer specific data on this compound' environmental impact, its presence as a residue in fruits and subsequent transference to fruit wines has been observed. [] This highlights the potential for this compound to enter the food chain and raises concerns about its persistence and potential effects on ecosystems and human health. Further research is needed to fully understand its degradation pathways, bioaccumulation potential, and long-term ecological consequences.

Q4: Is there evidence of resistance development to this compound in pest populations?

A: Yes, research on fruit tree red spider mites (Panonychus ulmi) indicates the development of resistance to this compound, particularly in populations exposed to organophosphates for several years. [] This resistance appears to be conferred by a single major gene with dominant expression. [] Interestingly, the resistance spectrum observed in this compound-resistant strains suggests potential cross-resistance to other organophosphates but not to carbamates or dicofol. [] This highlights the need for resistance management strategies and the exploration of alternative pest control methods.

Q5: What is the chemical structure of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. It also lacks detailed spectroscopic data. To obtain this information, it is recommended to refer to publicly available chemical databases or the pesticide's safety data sheet.

Q6: Can you elaborate on the stability of this compound during fruit wine production?

A: Research indicates that the this compound content in fruit wines decreases over time during the soaking process. [] This suggests a degree of degradation or transformation of the compound under these specific conditions. While the exact mechanisms remain unexplored, the decrease rate follows a first-order equation, suggesting a time-dependent degradation process. [] This information is valuable for understanding the fate of this compound residues in processed food products and assessing potential risks associated with consumption.

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